COX-2 Inhibitory Selectivity: Class-Level Benchmarking Against 1-Benzyl-2-(methylsulfonyl)-1H-imidazole Derivatives
The target compound shares the 2-(methylsulfonyl)-1H-imidazole pharmacophore with a published series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1H-imidazole COX-2 inhibitors [1]. In that series, the most potent compound (5b) achieved a COX-2 IC50 of 0.71 µM and a COX-2/COX-1 selectivity index of 115, comparable to the reference drug celecoxib in the same assay [1]. The target compound's 3-benzamide substitution pattern alters the attachment vector of the benzyl group relative to the imidazole ring (N-1 benzyl in the reference series vs. benzamide-linked benzyl in the target compound), which molecular docking in the reference series indicates will reorient the hydrogen-bonding interactions with Arg513 and Arg120 in the COX-2 active site [1]. Direct COX-2 IC50 data for the target compound are not available in the public domain; this evidence is class-level inference only.
| Evidence Dimension | COX-2 inhibitory potency and selectivity |
|---|---|
| Target Compound Data | No direct COX-2 IC50 data publicly available for CAS 2034540-80-0 |
| Comparator Or Baseline | Compound 5b (1-benzyl-2-(methylsulfonyl)-1H-imidazole series): COX-2 IC50 = 0.71 µM; Selectivity Index = 115; Celecoxib reference: COX-2 IC50 comparable in same assay [1] |
| Quantified Difference | Cannot be calculated; target compound data absent. Class pharmacophore IC50 benchmark = 0.71 µM (COX-2) for the closest characterized scaffold analog |
| Conditions | Cayman colorimetric-based human COX-1/COX-2 assay kit; enzyme incubated with inhibitors for 2 min in 0.1 M Bis-Tris/HCl buffer (pH 8.0) at 25°C; arachidonic acid as substrate; absorbance at 590 nm [1] |
Why This Matters
The 2-(methylsulfonyl)-1H-imidazole pharmacophore is validated for selective COX-2 inhibition at sub-micromolar potency; this provides a rational basis for selecting this scaffold in anti-inflammatory research, though the specific contribution of the trifluoromethoxybenzamide substitution requires de novo experimental determination.
- [1] Kiani A, Rezaee E, Tabatabai SA, et al. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iran J Pharm Res. 2018;17(Suppl2):78-86. PMC6447865. View Source
